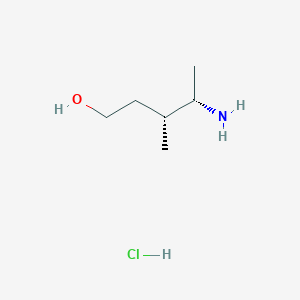
(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of a ketone intermediate using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or ethanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and purity. The process is optimized to ensure cost-effectiveness and scalability, often incorporating continuous flow techniques and automated systems for monitoring and control.
Análisis De Reacciones Químicas
Types of Reactions
(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chiral amines, alcohols, and substituted derivatives, which can be further utilized in synthetic pathways or as intermediates in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- (3r,4s)-3-Aminotetrahydropyran-4-ol hydrochloride
- (3r,4s)-4-Amino-tetrahydro-pyran-3-ol hydrochloride
Uniqueness
(3r,4s)-4-Amino-3-methylpentan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
(3R,4S)-4-amino-3-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(3-4-8)6(2)7;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
ZGWJVTYKYVLHIM-IBTYICNHSA-N |
SMILES isomérico |
C[C@H](CCO)[C@H](C)N.Cl |
SMILES canónico |
CC(CCO)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
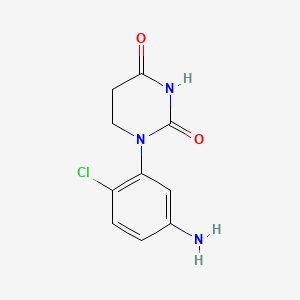
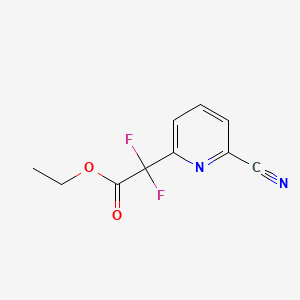
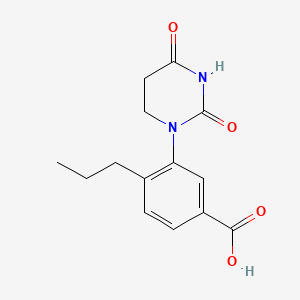
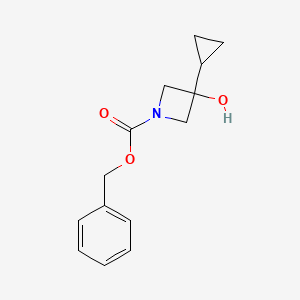
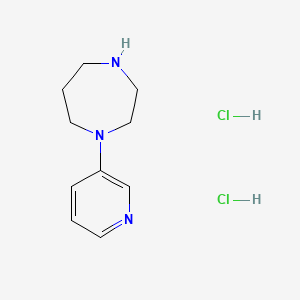

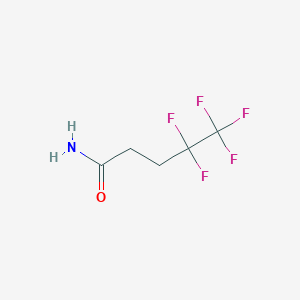
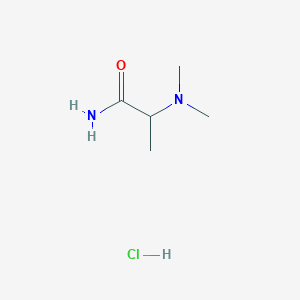
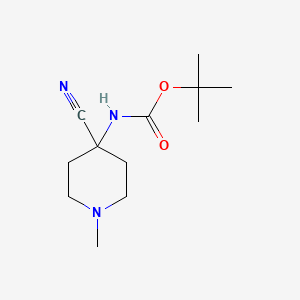
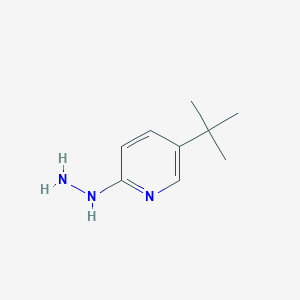
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
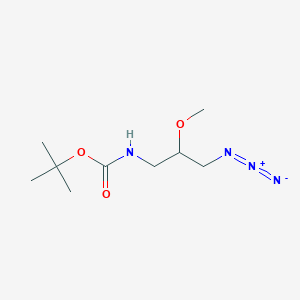
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
